molecular formula C12H12ClNO4 B13468929 methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate

methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B13468929
M. Wt: 269.68 g/mol
InChI Key: PZGYWDYDRMQRJA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H12ClN1O4
  • Molecular Weight : 273.68 g/mol

The presence of methoxy groups at positions 5 and 6 enhances its reactivity and biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy groups are believed to enhance binding affinity and selectivity towards these targets, leading to various cellular responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can modulate the activity of receptors associated with cancer and inflammatory pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that indole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against breast (MDA-MB-231) and liver (HepG2) cancer cell lines .
  • Anti-inflammatory Effects :
    • Indole derivatives are often linked to anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in related compounds, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties :
    • Some studies have highlighted the antimicrobial activity of indole derivatives against various pathogens, indicating that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 7.2 µM to 31.3 µM
Anti-inflammatoryInhibition of cytokine production
AntimicrobialActivity against selected bacterial strains

Case Study: Anticancer Efficacy

A study conducted on this compound showed promising results in vitro against MDA-MB-231 breast cancer cells. The compound was tested for its cytotoxic effects using an MTT assay, revealing an IC50 value of approximately 15 µM. This suggests a moderate level of potency compared to standard chemotherapeutic agents .

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of indole derivatives, it was found that compounds structurally similar to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This indicates a potential application in treating chronic inflammatory conditions .

Properties

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12ClNO4/c1-16-9-5-7-6(10(13)11(9)17-2)4-8(14-7)12(15)18-3/h4-5,14H,1-3H3

InChI Key

PZGYWDYDRMQRJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(NC2=C1)C(=O)OC)Cl)OC

Origin of Product

United States

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